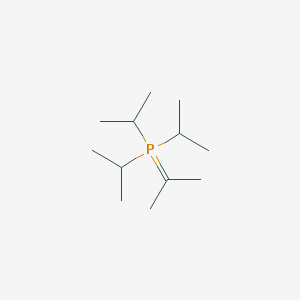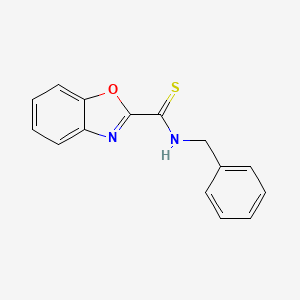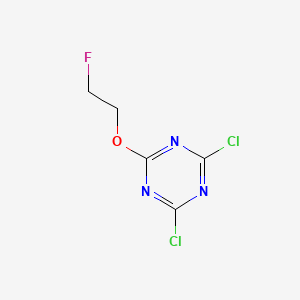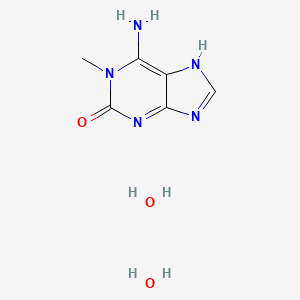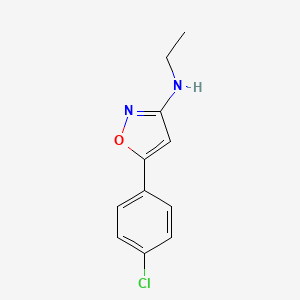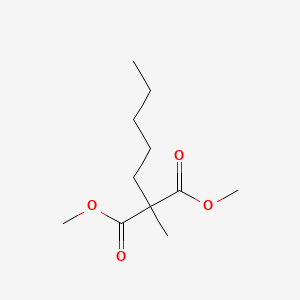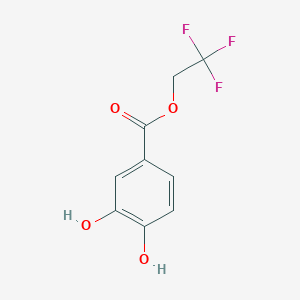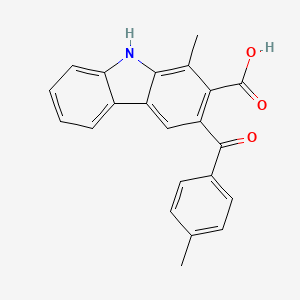
1-methyl-3-(4-methylbenzoyl)-9H-carbazole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-3-(4-methylbenzoyl)-9H-carbazole-2-carboxylic acid: is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic electronics, and materials science. This particular compound features a carbazole core with a methyl group, a methylbenzoyl group, and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(4-methylbenzoyl)-9H-carbazole-2-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Friedel-Crafts Acylation:
Methylation: The methyl group can be introduced via methylation reactions using methyl iodide and a strong base like potassium carbonate.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the corresponding Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions may be fine-tuned to maximize yield and purity while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
1-methyl-3-(4-methylbenzoyl)-9H-carbazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the carbazole core and the benzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, ketones, or aldehydes, while reduction can produce alcohols or alkanes.
科学的研究の応用
1-methyl-3-(4-methylbenzoyl)-9H-carbazole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s carbazole core is known for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Organic Electronics: Carbazole derivatives are used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices due to their excellent charge-transport properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific optical, electronic, or mechanical properties.
作用機序
The mechanism of action of 1-methyl-3-(4-methylbenzoyl)-9H-carbazole-2-carboxylic acid depends on its specific application:
Biological Activity: In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA, to exert its therapeutic effects. The exact pathways involved can vary depending on the specific biological activity being studied.
Electronic Properties: In organic electronics, the compound’s mechanism of action involves its ability to transport charge carriers (electrons or holes) efficiently, which is crucial for the performance of devices like OLEDs and OPVs.
類似化合物との比較
Similar Compounds
1-methyl-9H-carbazole-2-carboxylic acid: Lacks the 4-methylbenzoyl group, which may affect its biological and electronic properties.
3-(4-methylbenzoyl)-9H-carbazole-2-carboxylic acid: Lacks the methyl group, which may influence its reactivity and applications.
1-methyl-3-(4-chlorobenzoyl)-9H-carbazole-2-carboxylic acid: Contains a chlorobenzoyl group instead of a methylbenzoyl group, which can alter its chemical and physical properties.
Uniqueness
1-methyl-3-(4-methylbenzoyl)-9H-carbazole-2-carboxylic acid is unique due to the specific combination of functional groups it possesses. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
特性
CAS番号 |
91544-98-8 |
|---|---|
分子式 |
C22H17NO3 |
分子量 |
343.4 g/mol |
IUPAC名 |
1-methyl-3-(4-methylbenzoyl)-9H-carbazole-2-carboxylic acid |
InChI |
InChI=1S/C22H17NO3/c1-12-7-9-14(10-8-12)21(24)17-11-16-15-5-3-4-6-18(15)23-20(16)13(2)19(17)22(25)26/h3-11,23H,1-2H3,(H,25,26) |
InChIキー |
CSGGXKURPZGRHL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C3C(=C2)C4=CC=CC=C4N3)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


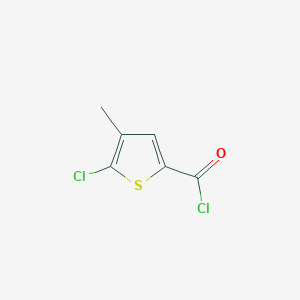
mercury](/img/structure/B14349590.png)

acetic acid](/img/structure/B14349602.png)
![[2-(Dibutylamino)ethenyl]propanedinitrile](/img/structure/B14349603.png)
